molecular formula C29H35NO6S3 B11657275 Diethyl 9'-ethoxy-5',5'-dimethyl-6'-(3-methylbutanoyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-3',4-dicarboxylate

Diethyl 9'-ethoxy-5',5'-dimethyl-6'-(3-methylbutanoyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-3',4-dicarboxylate

Cat. No.: B11657275
M. Wt: 589.8 g/mol
InChI Key: YIELVSFINQNOBT-UHFFFAOYSA-N
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Description

3’,5-DIETHYL 9’-ETHOXY-5’,5’-DIMETHYL-6’-(3-METHYLBUTANOYL)-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-3’,5-DICARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups and a spirocyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5-DIETHYL 9’-ETHOXY-5’,5’-DIMETHYL-6’-(3-METHYLBUTANOYL)-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-3’,5-DICARBOXYLATE involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core spirocyclic structure, followed by the introduction of various substituents through reactions such as alkylation, acylation, and esterification. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring the availability of high-purity reagents, and implementing efficient purification techniques. Industrial production may also involve continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3’,5-DIETHYL 9’-ETHOXY-5’,5’-DIMETHYL-6’-(3-METHYLBUTANOYL)-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-3’,5-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes

Scientific Research Applications

3’,5-DIETHYL 9’-ETHOXY-5’,5’-DIMETHYL-6’-(3-METHYLBUTANOYL)-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-3’,5-DICARBOXYLATE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.

    Medicine: Its unique structure could be explored for drug development, particularly for targeting specific molecular pathways.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3’,5-DIETHYL 9’-ETHOXY-5’,5’-DIMETHYL-6’-(3-METHYLBUTANOYL)-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-3’,5-DICARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds

  • **3’,5-DIETHYL 9’-ETHOXY-5’,5’-DIMETHYL-6’-(3-METHYLBUTANOYL)-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-3’,5-DICARBOXYLATE
  • **3’,5-DIETHYL 9’-ETHOXY-5’,5’-DIMETHYL-6’-(3-METHYLBUTANOYL)-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-3’,5-DICARBOXYLATE

Uniqueness

The uniqueness of 3’,5-DIETHYL 9’-ETHOXY-5’,5’-DIMETHYL-6’-(3-METHYLBUTANOYL)-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-3’,5-DICARBOXYLATE lies in its spirocyclic structure and the presence of multiple functional groups

Properties

Molecular Formula

C29H35NO6S3

Molecular Weight

589.8 g/mol

IUPAC Name

diethyl 9'-ethoxy-5',5'-dimethyl-6'-(3-methylbutanoyl)spiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-3',4-dicarboxylate

InChI

InChI=1S/C29H35NO6S3/c1-8-34-18-11-12-20-19(14-18)24-25(28(6,7)30(20)23(31)13-17(4)5)38-21(26(32)35-9-2)15-29(24)37-16-22(39-29)27(33)36-10-3/h11-12,14-17H,8-10,13H2,1-7H3

InChI Key

YIELVSFINQNOBT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(C3=C2C4(C=C(S3)C(=O)OCC)SC=C(S4)C(=O)OCC)(C)C)C(=O)CC(C)C

Origin of Product

United States

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